molecular formula C6H12BrF B6250318 3-(bromomethyl)-3-fluoropentane CAS No. 1786-35-2

3-(bromomethyl)-3-fluoropentane

Cat. No. B6250318
CAS RN: 1786-35-2
M. Wt: 183.1
InChI Key:
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Description

3-(Bromomethyl)-3-fluoropentane (BMF) is a fluorinated alkyl bromide compound that has recently gained attention due to its potential applications in scientific research. BMF is a colorless liquid at room temperature and can be synthesized from readily available starting materials. BMF has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of various fluorinated compounds. In addition, BMF has been found to possess a number of biochemical and physiological effects, making it a promising molecule for further study.

Scientific Research Applications

3-(bromomethyl)-3-fluoropentane is a versatile molecule with a variety of applications in scientific research. 3-(bromomethyl)-3-fluoropentane has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of various fluorinated compounds. 3-(bromomethyl)-3-fluoropentane has also been used as a reactant in the synthesis of a variety of fluorinated compounds, such as fluoroalkanes, fluoroalkenes, and fluoroaromatics. In addition, 3-(bromomethyl)-3-fluoropentane has been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-fluoropentane is not yet fully understood, but it is believed to be related to its ability to act as a Lewis acid. 3-(bromomethyl)-3-fluoropentane is a weak Lewis acid, and it is believed that it can interact with other molecules in solution to form complexes. These complexes are believed to be responsible for the various biochemical and physiological effects of 3-(bromomethyl)-3-fluoropentane.
Biochemical and Physiological Effects
3-(bromomethyl)-3-fluoropentane has been found to possess a variety of biochemical and physiological effects. In animal studies, 3-(bromomethyl)-3-fluoropentane has been found to possess anti-inflammatory and anti-oxidant properties. 3-(bromomethyl)-3-fluoropentane has also been found to possess analgesic, anticonvulsant, and anxiolytic properties. In addition, 3-(bromomethyl)-3-fluoropentane has been found to possess neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(bromomethyl)-3-fluoropentane in laboratory experiments is its low cost and easy availability. 3-(bromomethyl)-3-fluoropentane can be synthesized from readily available starting materials, and it is relatively easy to handle and store. In addition, 3-(bromomethyl)-3-fluoropentane has a relatively low toxicity, making it a safe compound to use in laboratory experiments. However, 3-(bromomethyl)-3-fluoropentane has a few limitations, such as its low solubility in water and its relatively low reactivity.

Future Directions

There are a number of potential future directions for 3-(bromomethyl)-3-fluoropentane research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research could be done to explore the mechanism of action of 3-(bromomethyl)-3-fluoropentane and to develop more efficient synthesis methods. Finally, further research could be done to explore the potential applications of 3-(bromomethyl)-3-fluoropentane in industrial and commercial processes.

Synthesis Methods

3-(bromomethyl)-3-fluoropentane can be synthesized from readily available starting materials, such as bromine, methyl bromide, and fluorobenzene. The synthesis begins with the reaction of bromine and methyl bromide to form bromomethyl bromide, which is then reacted with fluorobenzene to form 3-(bromomethyl)-3-fluoropentane. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 80-90°C. The reaction is typically completed within a few hours, and the yield of 3-(bromomethyl)-3-fluoropentane is typically around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(bromomethyl)-3-fluoropentane can be achieved through a substitution reaction of 3-chloro-3-fluoropentane with sodium bromide in the presence of sulfuric acid.", "Starting Materials": [ "3-chloro-3-fluoropentane", "Sodium bromide", "Sulfuric acid", "Water" ], "Reaction": [ "Add 3-chloro-3-fluoropentane (1.0 equivalent) and sodium bromide (1.2 equivalents) to a round-bottom flask.", "Add sulfuric acid (catalytic amount) and water (enough to cover the reaction mixture) to the flask.", "Heat the mixture to reflux for 24 hours.", "Allow the mixture to cool to room temperature and extract the organic layer with diethyl ether.", "Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.", "Filter the mixture and concentrate the organic layer under reduced pressure.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1786-35-2

Product Name

3-(bromomethyl)-3-fluoropentane

Molecular Formula

C6H12BrF

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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